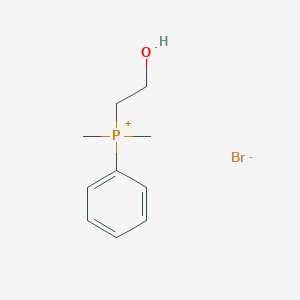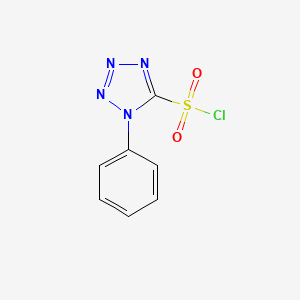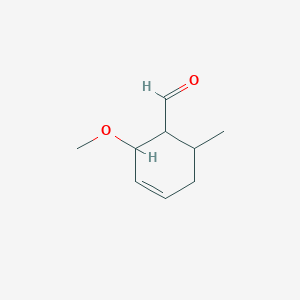![molecular formula C16H23N3O2 B14608336 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate CAS No. 57597-22-5](/img/structure/B14608336.png)
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes a cyanoethyl group, a phenyl group, and a butylcarbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate typically involves the reaction of 2-[(2-Cyanoethyl)(phenyl)amino]ethanol with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a urethane linkage between the hydroxyl group of the ethanol derivative and the isocyanate group of butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
科学研究应用
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the butylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl acetate
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl ethylcarbamate
Uniqueness
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate is unique due to the presence of the butylcarbamate group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it suitable for specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
57597-22-5 |
|---|---|
分子式 |
C16H23N3O2 |
分子量 |
289.37 g/mol |
IUPAC 名称 |
2-[N-(2-cyanoethyl)anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-11-18-16(20)21-14-13-19(12-7-10-17)15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,11-14H2,1H3,(H,18,20) |
InChI 键 |
VGJRNJKDHSJNRQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)




![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)







![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
